

Application Notes and Protocols for In Vivo L-012 Imaging in Mice

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Compound of Interest

Compound Name: L 012

Cat. No.: B1673681

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These application notes provide a detailed protocol for the in vivo imaging of reactive oxygen and nitrogen species (ROS/RNS) in mice using the chemiluminescent probe L-012. This powerful technique allows for the non-invasive, real-time visualization and quantification of oxidative stress associated with various pathological conditions, particularly inflammation.

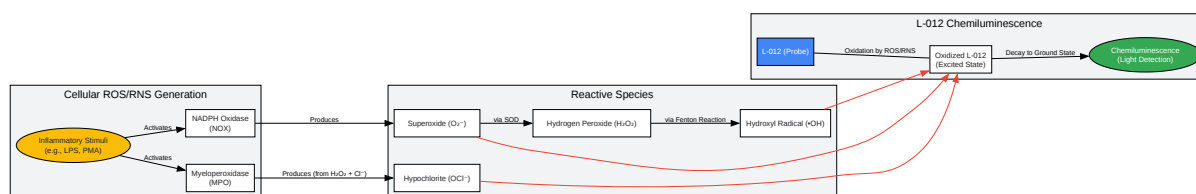
Introduction

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol analog that exhibits significantly enhanced chemiluminescence upon reaction with ROS/RNS, making it a highly sensitive probe for in vivo imaging.^{[1][2]} Its superior brightness compared to other probes like luminol and MCLA allows for the detection of low levels of ROS/RNS with a more sustained signal.^{[2][3]} This protocol is designed for researchers investigating inflammatory processes, evaluating the efficacy of anti-inflammatory or antioxidant therapies, and studying diseases with a known oxidative stress component. The L-012-mediated signal is largely dependent on the activity of NADPH oxidases (NOX) and myeloperoxidase (MPO), key enzymes in the generation of inflammatory ROS.^{[3][4][5]}

Signaling Pathway of L-012 Chemiluminescence

The chemiluminescence of L-012 is initiated by its oxidation in the presence of various reactive oxygen and nitrogen species. The primary contributors to this light-emitting reaction in a

biological context are superoxide (O_2^-), hydroxyl radicals ($\bullet\text{OH}$), and hypochlorite (OCl^-), which are often produced during inflammatory responses by enzymes such as NADPH oxidase and myeloperoxidase.[2]



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L-012 Signaling Pathway Diagram.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo L-012 imaging experiments in mice, compiled from various studies.

Parameter	Value	Notes	Source(s)
L-012 Dosage	20 - 25 mg/kg	Dose-dependent signal increase observed.	[6] [7] [8]
Administration Route	Intraperitoneal (i.p.), Intravenous (i.v.), Subcutaneous (s.c.)	i.p. is the most commonly reported route.	[6] [7]
Vehicle	Ultrapure Water or Phosphate-Buffered Saline (PBS)	Ensure complete dissolution of L-012.	[6] [7]
Injection Volume	100 μ L	A typical volume for i.p. injections in mice.	[6] [7]
Anesthesia	1.5 - 2.5% Isoflurane	Maintained during the imaging session to immobilize the animal.	[6]
Imaging Time Post-Injection	10 - 60 minutes	Peak signal can occur around 10-30 minutes post-injection. Kinetic scans are recommended.	[7] [8]
Signal Enhancement	>8-fold increase after LPS stimulation	L-012 signal is significantly increased under inflammatory conditions.	[6]
Signal Comparison	~100-500 times stronger than luminol	L-012 provides a much higher signal-to-noise ratio compared to luminol.	[6]

Experimental Protocol

This protocol outlines the steps for preparing reagents, handling animals, acquiring images, and analyzing data for in vivo L-012 imaging.

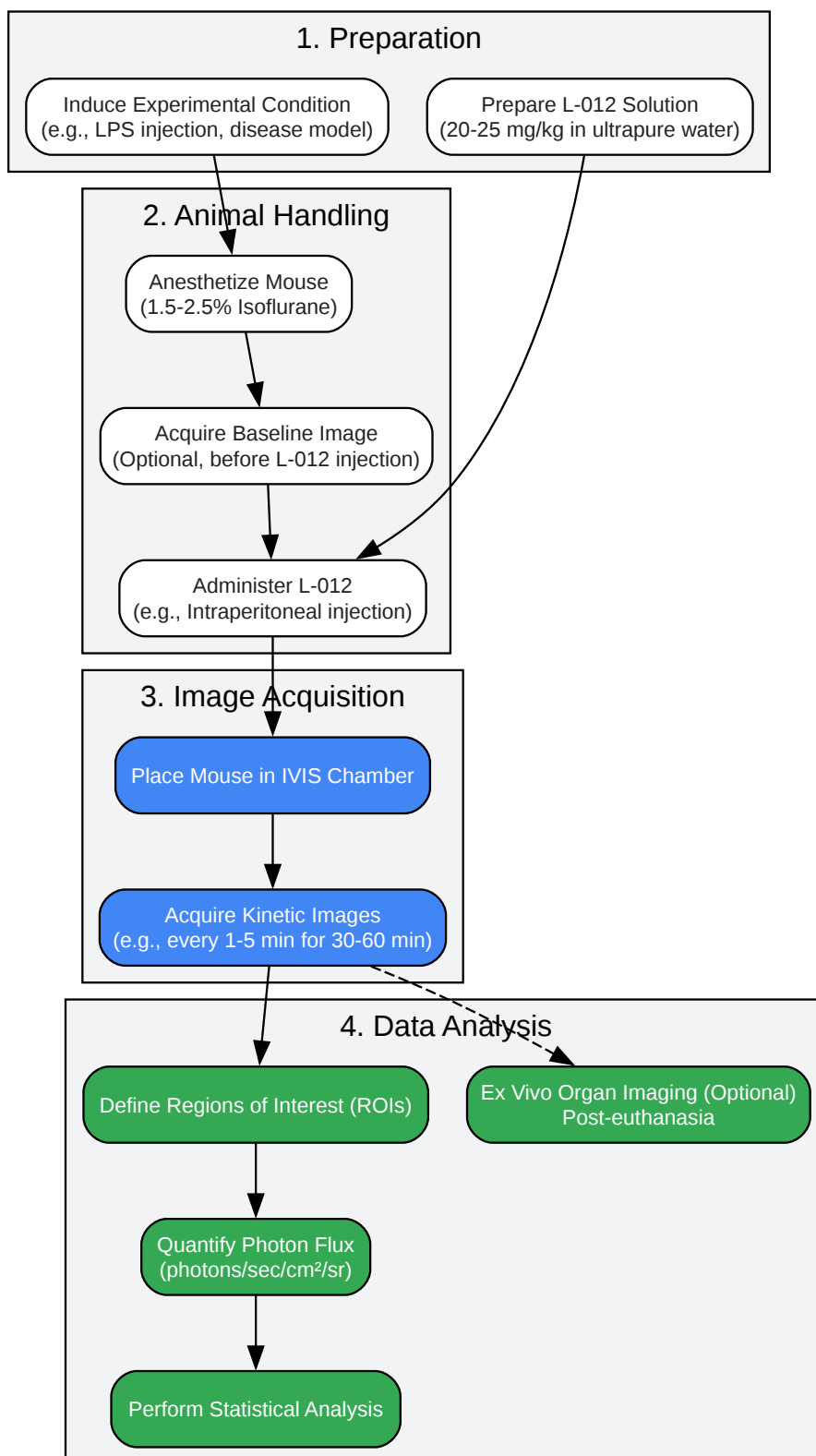
Materials and Reagents

- L-012 (e.g., from Wako Chemicals)
- Ultrapure water or sterile Phosphate-Buffered Saline (PBS)
- Anesthetic (e.g., Isoflurane)
- Syringes and needles for injection
- Animal model of inflammation (e.g., LPS-treated mice) or disease
- Control animals (e.g., vehicle-treated or wild-type)

Equipment

- In vivo imaging system (IVIS) with a cooled CCD camera capable of detecting chemiluminescence (e.g., IVIS Spectrum, IVIS 100).[\[6\]](#)[\[7\]](#)
- Anesthesia delivery system.
- Software for image acquisition and analysis (e.g., Living Image).[\[7\]](#)

Experimental Workflow Diagram



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